molecular formula C17H20FN3O2S B2462574 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034227-27-3

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2462574
CAS No.: 2034227-27-3
M. Wt: 349.42
InChI Key: OPZNUCIENXJBCC-UHFFFAOYSA-N
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Description

3-Fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily due to its structural features commonly associated with bioactive compounds. Its molecular scaffold, which incorporates a benzenesulfonamide group linked to a piperidine-methylpyridine moiety, is found in compounds targeting critical biological pathways. Literature indicates that analogous benzenesulfonamide derivatives are actively investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I. Inhibiting this complex disrupts cellular energy production, a promising therapeutic strategy for OXPHOS-dependent cancers, such as certain pancreatic cancers . Furthermore, structurally related piperidine-linked benzenesulfonamides have been developed as highly selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII). These enzymes are overexpressed in hypoxic tumors and are crucial for maintaining an acidic tumor microenvironment, which promotes cancer cell invasion and survival . The presence of the sulfonamide group is a key pharmacophore for binding the zinc ion in the carbonic anhydrase active site, while the piperidine and aryl groups can contribute to selectivity and potency . This compound provides researchers with a versatile chemical tool to probe these and other mechanisms in disease models, particularly in oncology research focused on metabolic adaptation and the tumor microenvironment. Its value lies in its potential to help validate new targets and explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

Properties

IUPAC Name

3-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-15-3-1-5-17(11-15)24(22,23)20-12-14-6-9-21(10-7-14)16-4-2-8-19-13-16/h1-5,8,11,13-14,20H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNUCIENXJBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is primarily investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Specifically, it has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively target cancer cells resistant to conventional therapies .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. Research has highlighted the effectiveness of this compound against a range of bacterial strains, including those resistant to standard antibiotics. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides .

Pharmacology

The pharmacological profile of this compound shows promise in treating various conditions:

Neurological Disorders

This compound is being explored for its potential neuroprotective effects. Preliminary studies suggest that it may help in managing neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Cardiovascular Applications

Research indicates that compounds with similar structures can influence cardiovascular health by improving endothelial function and reducing inflammation. Further investigations are necessary to confirm these effects specifically for this compound .

Material Science

Beyond biological applications, this compound's unique chemical structure allows for potential use in material science:

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to develop novel polymeric materials using derivatives of this compound that could be used in various industrial applications .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a potent anticancer effect .

Case Study 2: Antimicrobial Activity

In an investigation published in Antibiotics, researchers assessed the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited considerable antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in:

  • Aromatic substituents on the sulfonamide benzene ring (e.g., Cl, OCH₃, naphthyl).
  • Heterocyclic moieties attached to the piperidine ring (e.g., biphenyl-2-yloxy, thiophene, pyrazole).

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., Cl, F) generally result in moderate-to-high yields (67–83%), while bulkier groups (e.g., naphthyl in Compound 18 ) may reduce efficiency.
  • Physical State : Methoxy-substituted analogs (e.g., Compound 17) often crystallize as solids, whereas halogenated derivatives remain oils, suggesting substituent polarity influences crystallinity .

Physicochemical and Analytical Properties

  • Chromatographic Behavior : Biphenyl-2-yloxy analogs (e.g., Compound 21 ) exhibit distinct retention times in UPLC, correlating with increased molecular weight and hydrophobicity.
  • Spectroscopic Data : Fluorine atoms produce characteristic ¹⁹F NMR shifts (δ ~ -110 to -120 ppm for aryl-F), aiding structural confirmation .

Biological Activity

3-Fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound featuring a complex structure that includes a benzene sulfonamide core, a fluoro group, and a piperidinyl-pyridinyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20FN3O2S\text{C}_{18}\text{H}_{20}\text{FN}_3\text{O}_2\text{S}

This structure includes:

  • Fluoro group : Enhances lipophilicity and biological activity.
  • Pyridine and piperidine rings : Often associated with various biological activities, including receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (IC50 values of 17.02 μM and 11.73 μM) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)
3-Fluoro-N-((1-(pyridin-3-yl)...MCF-70.87
MDA-MB-2311.75
5-FluorouracilMCF-717.02
MDA-MB-23111.73

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. It may disrupt signaling pathways critical for tumor growth, such as PI3K/Akt signaling, which is often implicated in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. The presence of the sulfonamide group is known to enhance antibacterial properties by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Table 2: Antimicrobial Activity Overview

MicroorganismActivityMIC (mg/mL)
Staphylococcus aureusActive0.0039
Escherichia coliActive0.025

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of derivatives related to this compound, revealing promising results in inhibiting tumor growth in various cancer models . The study utilized molecular modeling to predict binding affinities to target proteins, further supporting its potential as an effective therapeutic agent.

Q & A

Q. Table 1. Synthetic Route Comparison

MethodYield (%)Purity (%)Key Advantage
Microwave-assisted7898Reduced reaction time (2h vs. 8h)
Traditional reflux6592Lower equipment cost

Q. Table 2. Structural Parameters from X-ray vs. DFT

ParameterX-ray ValueDFT ValueDeviation
C-F bond length1.34 Å1.32 Å0.02 Å
Dihedral angle112°108°

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